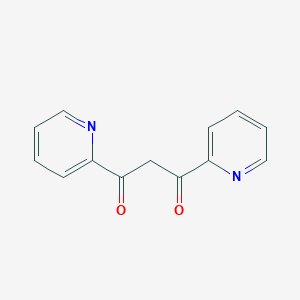
1,3-Di(2-pyridyl)-1,3-propanedione
Übersicht
Beschreibung
1,3-Di(2-pyridyl)-1,3-propanedione is a chemical compound with the molecular formula C13H14N2 . It structurally resembles the widely-used ligand terpyridine (tpy), with which it is isoelectronic .
Synthesis Analysis
A convenient synthetic approach to asymmetrically functionalized 1,3-di(2-pyridyl)benzenes starts from 3-(3-bromophenyl)-1,2,4-triazines using sequential aza-Diels–Alder reactions and Stille cross-coupling . This method has been used for the challenging coupling of 2-pyridyl nucleophiles with (hetero)aryl electrophiles .
Molecular Structure Analysis
The structure of 1,3-Di(2-pyridyl)-1,3-propanedione is determined by X-ray diffraction studies on a single crystal .
Chemical Reactions Analysis
The reactivity of pyridinyl radical II can be leveraged to trap radicals derived from allylic C(sp 3)–H bonds with high C4 regioselectivity .
Wissenschaftliche Forschungsanwendungen
Application 1: Organic Light Emitting Diodes (OLEDs) and White Light Diodes (OWLED)
- Scientific Field: Material Science, Electronics .
- Summary of the Application: Complexes of various metal cations (Pd (II), Pt (II), Fe (II), Ir (III), Ru (III)) based on 1,3-di (2-pyridyl)benzene ligands are used in OLEDs and OWLEDs .
- Methods of Application: The combination of photoluminescent and semiconducting properties of these metal complexes allows their use in light-emitting electrochemical cells (LEEC), as cathode layers for high-performance polymer solar cells (PSC), and also as redox molecular wires and supramolecular nanowires for various products of micro- and nanoelectronics .
- Results or Outcomes: These complexes are most commonly used in OLEDs and OWLEDs due to their photoluminescent properties .
Application 2: Luminescent Platinum (II) Complexes
- Scientific Field: Chemistry, Material Science .
- Summary of the Application: Introduction of a triphenylamine substituent on pyridyl rings as a springboard for a new appealing brightly luminescent 1,3-di- (2-pyridyl)benzene platinum (II) complex family .
- Methods of Application: The preparation and characterization of three new complexes, namely [Pt (1,3-bis (4-triphenylamine-pyridin-2-yl)-4,6-difluoro-benzene)Cl], [Pt (1,3-bis (4-triphenylamine-pyridin-2-yl)-5-triphenylamine-benzene)Cl], and [Pt (1,3-bis (4-triphenylamine-pyridin-2-yl)-5-mesityl-benzene)Cl], is reported .
- Results or Outcomes: All of them are highly luminescent in dilute deaerated dichloromethane solution. This complex allows the fabrication of both yellow-green and deep red/NIR OLEDs .
Application 3: Light-Emitting Electrochemical Cells (LEECs) and Polymer Solar Cells (PSCs)
- Scientific Field: Material Science, Electronics .
- Summary of the Application: The combination of photoluminescent and semiconducting properties of Pt (II), Ru (III), and Fe (II) complexes based on functionalized 1,3-di (2-pyridyl)benzenes allows their use in light-emitting electrochemical cells (LEECs) and as cathode layers for high-performance polymer solar cells (PSCs) .
- Methods of Application: The use of these complexes in LEECs and PSCs involves the application of their photoluminescent and semiconducting properties .
- Results or Outcomes: These complexes have shown potential for various products of micro- and nanoelectronics .
Application 4: Redox Molecular Wires and Supramolecular Nanowires
- Scientific Field: Nanotechnology, Electronics .
- Summary of the Application: Pt (II), Ru (III), and Fe (II) complexes based on functionalized 1,3-di (2-pyridyl)benzenes can also be used as redox molecular wires and supramolecular nanowires .
- Methods of Application: The use of these complexes in the creation of redox molecular wires and supramolecular nanowires involves leveraging their photoluminescent and semiconducting properties .
- Results or Outcomes: These complexes have shown potential for various products of micro- and nanoelectronics .
Application 5: Synthesis of Asymmetrically Functionalized 1,3-Di(2-pyridyl)benzenes
- Scientific Field: Organic Chemistry .
- Summary of the Application: A convenient synthetic approach to asymmetrically functionalized 1,3-di(2-pyridyl)benzenes starting from 3-(3-bromophenyl)-1,2,4-triazines using sequential aza-Diels–Alder reactions and Stille cross-coupling is reported .
- Methods of Application: The synthesis involves sequential aza-Diels–Alder reactions and Stille cross-coupling .
- Results or Outcomes: The photophysical properties of the obtained compounds are studied .
Application 6: Coordination Chemistry of Dipyridylbenzene
- Scientific Field: Coordination Chemistry .
- Summary of the Application: 1,3-Di(2-pyridyl)benzene (dpybH) structurally resembles the widely-used ligand terpyridine (tpy), with which it is isoelectronic .
- Methods of Application: A brief overview of synthetic strategies for dpybH and derivatives, and a survey of the different types of complex that are possible with these ligands .
- Results or Outcomes: The luminescence properties of the complexes are discussed. A huge range of emission efficiencies are encountered amongst Ir(III) complexes containing dpyb derivatives, according to the other ligands present .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,3-dipyridin-2-ylpropane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c16-12(10-5-1-3-7-14-10)9-13(17)11-6-2-4-8-15-11/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGUVLMWGIPVDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)CC(=O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30963917 | |
| Record name | 1,3-Di(pyridin-2-yl)propane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30963917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Di(2-pyridyl)-1,3-propanedione | |
CAS RN |
4773-20-0, 10198-89-7 | |
| Record name | 1,3-Di(pyridin-2-yl)propane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30963917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Di(2-pyridyl)-1,3-propanedione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



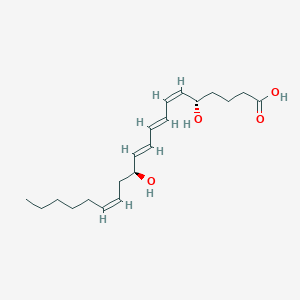

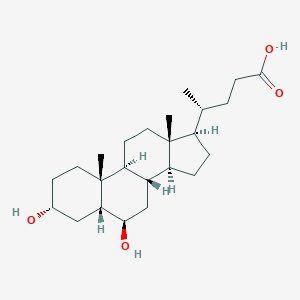
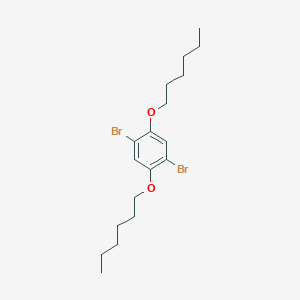
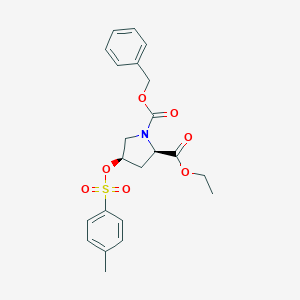
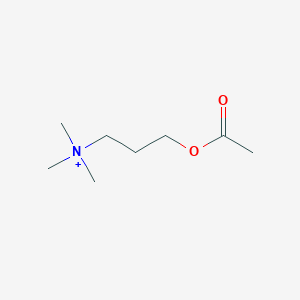
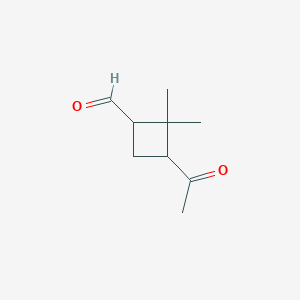
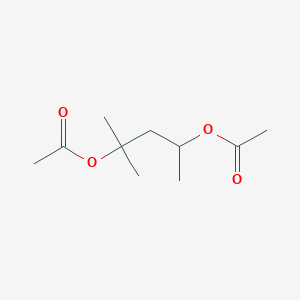
![[5-(3,4-Dichlorophenyl)furan-2-yl]-piperidin-1-ylmethanethione](/img/structure/B162563.png)
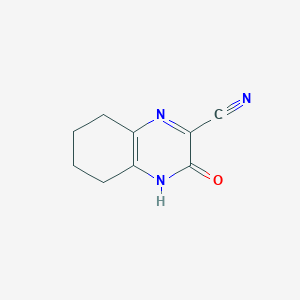
![(3R)-5-[(1S,4Ar,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol](/img/structure/B162571.png)
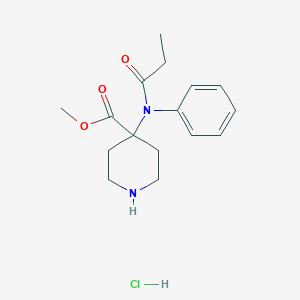
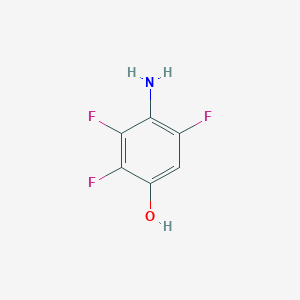
![1-[2-[(4-chlorophenyl)methyl]cyclohexen-1-yl]-N,N-dimethylmethanamine](/img/structure/B162585.png)